molecular formula C7H7IN2O2 B13085464 (3-Iodo-5-nitrophenyl)methanamine

(3-Iodo-5-nitrophenyl)methanamine

Cat. No.: B13085464
M. Wt: 278.05 g/mol
InChI Key: MYUFKMRLRPCLEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Iodo-5-nitrophenyl)methanamine is an aromatic amine compound with the molecular formula C7H7IN2O2 and a molecular weight of 278.05 g/mol . This compound features an iodine atom and a nitro group attached to a benzene ring, along with a methanamine group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Iodo-5-nitrophenyl)methanamine typically involves the nitration of 3-iodoaniline followed by a reduction process. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 5-position of the aromatic ring. The resulting 3-iodo-5-nitroaniline is then reduced using a suitable reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(3-Iodo-5-nitrophenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (3-Iodo-5-nitrophenyl)methanamine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the iodine atom can participate in halogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Iodo-5-nitrophenyl)methanamine is unique due to the presence of both iodine and nitro groups on the aromatic ring, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H7IN2O2

Molecular Weight

278.05 g/mol

IUPAC Name

(3-iodo-5-nitrophenyl)methanamine

InChI

InChI=1S/C7H7IN2O2/c8-6-1-5(4-9)2-7(3-6)10(11)12/h1-3H,4,9H2

InChI Key

MYUFKMRLRPCLEI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])I)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.